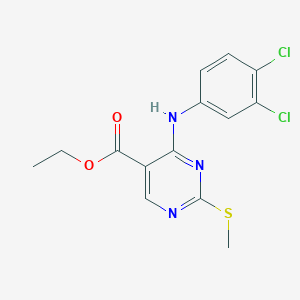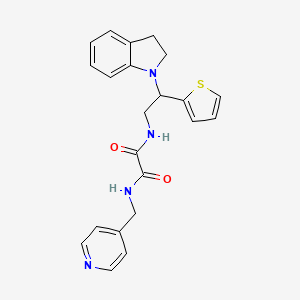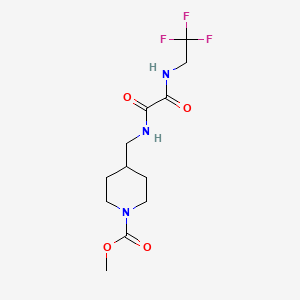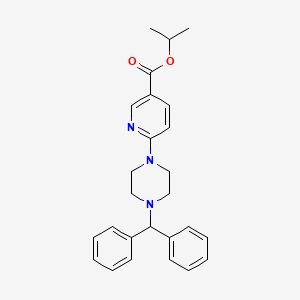![molecular formula C21H12Cl5N3S B2717173 2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-13-6](/img/structure/B2717173.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone” is likely to be an organic compound containing multiple functional groups. It appears to contain an indole group, a hydrazone group, and multiple chlorobenzyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its molecular structure .Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the utility of hydrazones and sulfonylhydrazones in the synthesis of a variety of heterocyclic compounds. For example, studies have shown the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide leading to the formation of thiophene and pyrrole derivatives, which are pivotal in developing complex organic compounds (Rozentsveig et al., 2022). Similarly, the synthesis of aromatic/heteroaromatic sulfonylhydrazone derivatives has been explored for their electrochemical behavior and antimicrobial activities (Gündüzalp et al., 2014).
Antibacterial Activity
The antibacterial properties of novel pyrazolo[1,5-a]pyrimidines derived from aminopyrazoles have been studied, indicating that these compounds exhibit significant in vitro antibacterial activity against various gram-positive and gram-negative bacteria (El-Gaby et al., 2000).
Catalysis and Material Science
Research into the catalytic applications of these compounds includes the development of methods for the preparation of indoles via Fischer indole synthesis, showcasing the utility of hydrazones in synthesizing important heterocyclic compounds with potential applications in material science and pharmacology (Wagaw et al., 1999). Additionally, studies have focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, indicating their potential in creating materials with high refractive indices and small birefringences, relevant for optical applications (Tapaswi et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl5N3S/c22-12-8-16(25)20(17(26)9-12)29-28-19-13-3-1-2-4-18(13)27-21(19)30-10-11-5-6-14(23)15(24)7-11/h1-9,27H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGQZEXHLVZCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=C(C=C3)Cl)Cl)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)

![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)
